H-Ala-Pro-Tyr-Ala-OH
Overview
Description
The compound H-Ala-Pro-Tyr-Ala-OH is a tetrapeptide composed of the amino acids alanine, proline, tyrosine, and alanine. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-Tyr-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
In LPPS, the peptide is synthesized in solution, which can be advantageous for certain peptides that are difficult to synthesize on solid support. This method also involves the use of protecting groups and coupling reagents, but the peptide is purified after each coupling step .
Industrial Production Methods
Industrial production of This compound typically involves large-scale SPPS due to its efficiency and scalability. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-Tyr-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Ala-Pro-Tyr-Ala-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Ala-Pro-Tyr-Ala-OH depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it interacts with a receptor, it may mimic or block the natural ligand, thereby modulating receptor activity .
Comparison with Similar Compounds
H-Ala-Pro-Tyr-Ala-OH: can be compared with other tetrapeptides such as Ala-Tyr , Ala-Phe , and Ala-Leu . These peptides share similar structural features but differ in their amino acid composition, which can influence their biological activities and applications .
Similar Compounds
Ala-Tyr: Composed of alanine and tyrosine.
Ala-Phe: Composed of alanine and phenylalanine.
Ala-Leu: Composed of alanine and leucine
Conclusion
This compound: is a versatile tetrapeptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactions, and biological activities make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30)/t11-,12-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVACHSSUTVGQ-APYUEPQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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